4-[(2-Chloro-4-nitrophenyl)azo]-N-[2-(dodecyloxy)ethyl]-N-ethyl-aniline
CAS No.: 93964-88-6
Cat. No.: VC20288710
Molecular Formula: C28H41ClN4O3
Molecular Weight: 517.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 93964-88-6 |
|---|---|
| Molecular Formula | C28H41ClN4O3 |
| Molecular Weight | 517.1 g/mol |
| IUPAC Name | 4-[(2-chloro-4-nitrophenyl)diazenyl]-N-(2-dodecoxyethyl)-N-ethylaniline |
| Standard InChI | InChI=1S/C28H41ClN4O3/c1-3-5-6-7-8-9-10-11-12-13-21-36-22-20-32(4-2)25-16-14-24(15-17-25)30-31-28-19-18-26(33(34)35)23-27(28)29/h14-19,23H,3-13,20-22H2,1-2H3 |
| Standard InChI Key | AECRWDRUAXJGIE-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCCCCCCOCCN(CC)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Introduction
4-[(2-Chloro-4-nitrophenyl)azo]-N-[2-(dodecyloxy)ethyl]-N-ethyl-aniline is a complex organic compound with the CAS number 93964-88-6 and the EINECS number 300-936-2. It belongs to the class of azo compounds, which are characterized by the presence of the azo group (-N=N-), a nitrogen-nitrogen double bond. This compound is particularly noted for its long alkyl chain, which enhances hydrophobic interactions, making it suitable for various applications in chemistry and biology .
Synthesis and Reactions
The synthesis of similar azo compounds typically involves coupling reactions between diazonium salts and amines. These reactions require careful control of conditions to prevent decomposition of the diazonium salt, which can occur at elevated temperatures or prolonged reaction times. Solvents like water or alcohols are often used to facilitate the reaction while maintaining stability.
Applications and Biological Interactions
Azo compounds, including 4-[(2-Chloro-4-nitrophenyl)azo]-N-[2-(dodecyloxy)ethyl]-N-ethyl-aniline, are widely used in textiles, inks, and as biological markers due to their vivid colors and stability. Their lipophilic nature allows them to interact with biological targets, forming stable complexes with proteins or nucleic acids. This property makes them relevant in both analytical chemistry and potential therapeutic contexts.
Safety and Toxicity
Azo compounds may exhibit mutagenic properties upon metabolic activation, which can lead to applications in cancer research but also raises concerns regarding toxicity. Studies suggest that these compounds can be photostable, which is advantageous in certain applications but may also contribute to environmental persistence.
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